Regioisomeric Identity Confirmed by Unique Computed Lipophilicity
The specific 2,5-substitution pattern of the target compound leads to a computed XLogP3-AA value of 4.0, a key descriptor for predicting membrane permeability and solubility in drug discovery. This is higher than the computed XLogP3-AA of 3.5 for the 1-[Chloro(difluoro)methoxy]-3,5-difluoro-benzene analog, which lacks the bromine atom, indicating increased lipophilicity conferred by the heavy bromine substituent at the 5-position [1][2]. No experimental boiling point, melting point, or density data are available for this specific compound from primary sources to differentiate it from its isomers.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.0 |
| Comparator Or Baseline | 1-[Chloro(difluoro)methoxy]-3,5-difluorobenzene (CAS 1404194-27-9): XLogP3-AA = 3.5 |
| Quantified Difference | Δ XLogP3-AA = +0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release). |
Why This Matters
A higher calculated logP suggests the target compound is more lipophilic, which is a critical selection factor when a building block with a specific lipophilicity profile is required for SAR studies; substituting with the non-brominated analog would significantly alter this key physicochemical property.
- [1] PubChem. Computed Properties for 5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluorobenzene, CID 71669281. XLogP3-AA value. View Source
- [2] PubChem. Computed Properties for 1-[Chloro(difluoro)methoxy]-3,5-difluorobenzene, CID 71669281. XLogP3-AA value. View Source
